molecular formula C9H6N2O4 B14339705 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid

Cat. No.: B14339705
M. Wt: 206.15 g/mol
InChI Key: IHYPKFBTFHFYOQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring at the 2,3- and 3,6-positions, respectively. This structure is distinguished by two carboxylic acid groups at the 3- and 6-positions, which confer unique electronic and steric properties.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-4(5)1-2-6(11-7)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYPKFBTFHFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Substitution

The Suzuki reaction is widely employed to introduce aryl or heteroaryl groups at the 5-position of 7-azaindole (pyrrolo[2,3-b]pyridine) precursors. For example, 5-bromo-7-azaindole undergoes coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a dioxane/water solvent system at 80°C (16 hours), yielding 5-aryl-7-azaindole derivatives. This step establishes the foundational aryl group necessary for subsequent functionalization.

Table 1: Representative Suzuki Coupling Conditions

Substrate Boronic Acid Catalyst Solvent Temperature Yield
5-Bromo-7-azaindole Phenylboronic acid Pd(dppf)Cl₂ (5 mol%) Dioxane/H₂O (2.5:1) 80°C 68%

Bromination and Tosylation for Position-Specific Modification

Bromination at the 3-position is achieved using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. For instance, treating 5-phenyl-7-azaindole with bromine in chloroform at 0°C–25°C for 30 minutes yields 3-bromo-5-phenyl-7-azaindole. Subsequent tosylation with p-toluenesulfonyl chloride (TsCl) under biphasic conditions (dichloromethane/NaOH) protects the nitrogen, facilitating further functionalization.

Carboxylic Acid Group Introduction

Direct Carboxylation via Metal-Mediated Reactions

Palladium-catalyzed carbonylation of brominated intermediates represents a direct route to carboxylic acids. For example, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine reacts with carbon monoxide (CO) in the presence of Pd(OAc)₂ and a phosphine ligand in methanol, yielding the corresponding 3-carboxylic acid derivative. However, this method requires high-pressure conditions and specialized equipment.

Hydrolysis of Ester Precursors

Methyl or ethyl esters are commonly hydrolyzed to carboxylic acids under basic conditions. In one protocol, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is treated with 2.5 N NaOH in methanol at 50°C for 30 minutes, followed by acidification with HCl to precipitate the carboxylic acid. Adapting this method for 3,6-diesters would involve selective hydrolysis, though competing side reactions may necessitate protecting group strategies.

Table 2: Ester Hydrolysis Conditions

Ester Substrate Base Solvent Temperature Yield
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 2.5 N NaOH Methanol 50°C 85%

Regioselective Synthesis of 3,6-Dicarboxylic Acid Derivatives

Sequential Bromination-Carboxylation

A two-step approach involves brominating the 3- and 6-positions followed by palladium-catalyzed carboxylation. For example:

  • Bromination : 1H-pyrrolo[2,3-b]pyridine is treated with excess NBS in carbon tetrachloride under reflux (5 hours) to yield 3,6-dibromo-1H-pyrrolo[2,3-b]pyridine.
  • Carboxylation : The dibrominated intermediate undergoes carbonylation with Pd(OAc)₂, Xantphos, and CO in methanol/water at 100°C, producing the dicarboxylic acid.

Oxidative Methods for Carboxyl Group Installation

Oxidation of methyl groups provides an alternative pathway. For instance, 3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is oxidized with KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C) to yield the dicarboxylic acid. This method avoids metal catalysts but requires stringent control of reaction conditions to prevent over-oxidation.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-rich pyrrole ring favors electrophilic attack at the 3-position, while the pyridine nitrogen directs substitution to the 6-position. Achieving simultaneous functionalization at both positions remains challenging. Mixed solvent systems (e.g., CHCl₃/AcOH) and low temperatures (−40°C) improve selectivity.

Protecting Group Compatibility

Tosyl groups are frequently used to protect the pyrrole nitrogen during bromination or carboxylation. However, harsh hydrolysis conditions (e.g., 6 N HCl, reflux) may degrade the core structure. Alternative protecting groups, such as tert-butoxycarbonyl (Boc), offer improved stability under acidic conditions.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

Method Steps Overall Yield Scalability Cost
Sequential Bromination-Carboxylation 3 42% Moderate High
Oxidative Methyl Group Oxidation 2 55% High Low
Hydrolysis of Diesters 2 68% High Moderate

The oxidative approach offers the highest yield and scalability but is limited to substrates with preinstalled methyl groups. In contrast, bromination-carboxylation provides greater flexibility for diverse substitution patterns.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration. This inhibition occurs through the binding of the compound to the receptor’s active site, preventing the activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)
  • Structure : These analogs (e.g., 10a–c) share a pyrrolopyridine core but differ in substituent positions (carboxylic acid at position 2) and additional groups (e.g., Cl, OMe at position 5) .
  • Synthesis: Prepared via NaOH-mediated hydrolysis of ethyl esters in ethanol under reflux (1–2 hours), yielding 71–95% depending on substituents .
  • Key Differences: Mono-carboxylic acid vs. dicarboxylic acid in the target compound. Substituents (Cl, OMe) in 10b–c enhance lipophilicity compared to the unsubstituted dicarboxylic acid.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structure: A complex imidazo-pyridine derivative with ester groups (positions 5,6), a nitroaryl group, and a cyano substituent .
  • Properties :
    • Higher molecular weight (vs. simpler pyrrolopyridines).
    • Melting point: 243–245°C, reflecting structural rigidity .
  • Key Differences :
    • Esterified carboxylates (vs. free acids in the target compound).
    • Reduced solubility in polar solvents due to bulky nitro and phenethyl groups.
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid
  • Structure : Carboxylic acid at position 3, with pyrrole fused at the 3,2-position of pyridine .
  • Solubility: Slightly soluble in water; readily soluble in methanol, ethanol, and chloroform .
  • Key Differences: Mono-carboxylic acid vs. dicarboxylic acid.

Research Findings and Implications

  • Dicarboxylic Acids vs. In contrast, esterified analogs (e.g., 1l) are more lipophilic, favoring membrane permeability in drug design .
  • Substituent Effects : Chloro and methoxy groups in 10b–c reduce synthetic yields (71–80%) compared to unsubstituted 10a (95%), highlighting steric/electronic challenges in functionalization .
  • Fused Ring Position : The 2,3-b fusion in the target compound may enhance π-stacking interactions compared to 3,2-c isomers, influencing crystallinity or binding affinity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C₉H₆N₂O₄
  • Molecular Weight : 206.15 g/mol
  • CAS Number : 99066-81-6

This compound primarily interacts with Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are crucial in various signaling pathways associated with cell proliferation and survival, making them significant targets in cancer treatment.

Target Interaction

  • Inhibition of FGFRs : The compound binds to FGFRs, inhibiting their activity and preventing downstream signaling that promotes tumor growth.
  • Biochemical Pathways : The inhibition affects pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cell survival and proliferation.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines:

Cell LineIC₅₀ Value (µM)Effect
Breast Cancer (4T1)7.0Inhibition of proliferation and induction of apoptosis
Other Tumor CellsVariesSignificant inhibition of migration and invasion

Research indicates that the compound not only inhibits cell growth but also induces apoptosis in cancer cells. For instance, one study reported that a derivative of this compound showed IC₅₀ values of 7 nM against FGFR1 and 9 nM against FGFR2, highlighting its potency as a therapeutic agent .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Antiproliferative Activity :
    • A series of derivatives were synthesized and tested for their activity against FGFRs. Among them, a specific derivative exhibited strong inhibitory effects on breast cancer cells, leading to reduced cell viability and increased apoptosis .
  • Research on Migration and Invasion :
    • Another investigation focused on the ability of the compound to inhibit the migration and invasion capabilities of cancer cells. Results indicated a significant reduction in these processes when treated with the compound .

Q & A

Q. How can researchers design robust stability studies for aqueous formulations of this compound?

  • Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via UPLC-MS and identify hydrolytic pathways (e.g., decarboxylation) using ¹³C NMR .

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